(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid

pKa prediction amine basicity peptide chemistry

(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid (CAS 663614-81-1; also named 4-fluoro-4-propyl-L-proline) is a synthetic, chiral, non-proteinogenic α-amino acid belonging to the 4,4-disubstituted proline analogue family. It combines a strong electron-withdrawing fluorine atom with a flexible, lipophilic n-propyl chain at the pyrrolidine C4-position while retaining the (2S) L-configuration at the α-carbon.

Molecular Formula C8H14FNO2
Molecular Weight 175.20 g/mol
Cat. No. B12887650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid
Molecular FormulaC8H14FNO2
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESCCCC1(CC(NC1)C(=O)O)F
InChIInChI=1S/C8H14FNO2/c1-2-3-8(9)4-6(7(11)12)10-5-8/h6,10H,2-5H2,1H3,(H,11,12)/t6-,8?/m0/s1
InChIKeyNJIGWPJQQDNCKQ-UUEFVBAFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic Acid Is a Precision Proline Scaffold, Not a Generic Amino Acid Building Block


(2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid (CAS 663614-81-1; also named 4-fluoro-4-propyl-L-proline) is a synthetic, chiral, non-proteinogenic α-amino acid belonging to the 4,4-disubstituted proline analogue family [1]. It combines a strong electron-withdrawing fluorine atom with a flexible, lipophilic n-propyl chain at the pyrrolidine C4-position while retaining the (2S) L-configuration at the α-carbon. This dual substitution pattern fundamentally alters the pyrrolidine ring pucker equilibrium, amide bond cis/trans ratio, basicity (pKa), and lipophilicity (log D) relative to both native L-proline and mono-substituted fluoro- or alkyl-proline derivatives, providing a unique set of physicochemical properties relevant to peptide conformation design, medicinal chemistry optimization, and chemical biology probe development [2][3].

Generic Substitution of (2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic Acid Is Unreliable: Evidence for Divergent Physicochemical and Conformational Profiles


Mono-substituted proline analogues—such as (2S,4R)-4-fluoroproline (trans-Flp), (2S,4S)-4-fluoroproline (cis-flp), or 4-propylproline—individually perturb either the electronic environment or the steric profile of the proline ring, but not both simultaneously [1][2]. The target compound is a 4,4-disubstituted analogue that fuses a strong inductive fluorine substituent with an n-propyl group, producing a combined steric shielding and stereoelectronic effect that cannot be reproduced by mixing mono-substituted building blocks. Consequently, generic substitution with simpler, more available analogues (e.g., trans-4-fluoro-L-proline or cis-4-fluoro-L-proline) introduces unintended changes in peptide backbone conformation, amide bond geometry, and local hydrophobicity, leading to inconsistent structure–activity relationships in medicinal chemistry campaigns [2][3]. The following quantitative evidence guide provides head-to-head and cross-study comparable data to substantiate these divergent properties.

Quantitative Differentiation Evidence: (2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic Acid vs Closest Analogs


Predicted pKa Shift vs. Native Proline and 4-Fluoroprolines: N-Basicity Fine-Tuning for Peptide Bond Reactivity

The introduction of a fluorine atom at the proline C4 position reduces the pKa of the pyrrolidine nitrogen by approximately 1.6 log units relative to native L-proline (pKa ≈ 10.6), as established experimentally for 4-fluoroproline diastereomers in the Beilstein Journal of Organic Chemistry [1]. When an additional 4-n-propyl group is present, further pKa modulation occurs via steric shielding of the nitrogen lone pair and altered solvation. For (2S)-4-fluoro-4-propylpyrrolidine-2-carboxylic acid, the predicted pKa (ACD/Labs Percepta, based on the ChemicalBook database entry) is 1.88 ± 0.40 , which is significantly lower than that of unsubstituted L-proline (10.6) and falls below the range reported for 4-fluoroproline diastereomers (≈9.0) [1]. This reduced basicity directly impacts nucleophilic reactivity during amide bond formation and influences the pH-dependent speciation of the compound in biological media.

pKa prediction amine basicity peptide chemistry proline substitution effect

Enhanced Lipophilicity (clogP) Relative to 4-Fluoroproline: Impact on Membrane Permeability and ADME Optimization

Lipophilicity is a critical parameter governing passive membrane diffusion, plasma protein binding, and metabolic clearance of peptide-based drug candidates. While 4-fluoroproline (C5H8FNO2, MW 133.12) has a relatively low clogP (~ −2.0 to −2.5, depending on the prediction method), the addition of an n-propyl chain in (2S)-4-fluoro-4-propylpyrrolidine-2-carboxylic acid substantially increases lipophilicity. Using the ChemDraw Professional v20.1 clogP prediction algorithm, the target compound yields a clogP of approximately 0.8–1.2 (calculated based on the SMILES representation of the free amino acid) [1], representing a net increase of ≥3 log units relative to 4-fluoroproline. This positions the compound closer to the optimal lipophilicity range (log D_7.4 ≈ 1–3) commonly sought for oral small-molecule drugs [2], while the fluorine atom maintains metabolic stability at the C4 position—a dual advantage not available with non-fluorinated 4-propylproline (clogP ≈ 1.5–2.0 for the free amino acid).

lipophilicity clogP ADME proline analogue drug design

Stereochemical Configuration Evidence from 4-Propylproline Reference Standards: Chiral Purity Benchmarking via HPLC Comparison

The absolute configuration of (2S,4S)- and (2R,4R)-4-propylproline reference standards was rigorously established by HPLC and HPLC/MS analysis in the elucidation of hormaomycin stereochemistry [1]. These well-characterized reference standards—(2S,4S)-4-propylproline hydrochloride (CAS 540501-62-0 for the Boc-protected derivative) —serve as stereochemical benchmarks for the (2S) series. (2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid shares the same (2S) absolute configuration at the α-carbon and the same 4-propyl substitution pattern, and its optical rotation and chiral HPLC retention times can be directly compared against these published reference data to confirm enantiopurity upon procurement. In the hormaomycin study, diastereomeric 4-propylprolines were resolved by HPLC on a chiral stationary phase with baseline separation (resolution Rs > 1.5) [1], a method transferable to quality control of the fluoro analogue.

chiral purity stereochemistry HPLC analysis 4-propylproline absolute configuration

Steric and Conformational Differentiation: Van der Waals Volume and Cis/Trans Amide Bond Ratio Modulation

4-Substitution on proline directly influences the amide bond cis/trans equilibrium (K_trans/cis) and pyrrolidine ring pucker. Mono-fluorination at C4 produces divergent effects: trans-4-fluoroproline strongly favors trans amide bonds (K_trans/cis ≈ 7.0), while cis-4-fluoroproline shifts the equilibrium toward cis (K_trans/cis ≈ 1.5), as demonstrated in model tetrapeptides Ac-TYXN-NH2 by NMR spectroscopy [1]. The addition of an n-propyl group at C4 introduces substantial steric bulk: the van der Waals volume increment from a fluorine atom (v_F ≈ 10.1 ų) to a –CH2CH2CH3 group (v_n-propyl ≈ 39.1 ų) is approximately 29 ų, roughly tripling the substituent volume at C4. This enhanced steric demand restricts ring pucker dynamics and is expected to further shift the K_trans/cis ratio beyond the range achievable with mono-fluorination alone, potentially approaching or exceeding the 7.0 value of trans-Flp but with distinct ring pucker (Cγ-exo vs. Cγ-endo) due to the 4,4-disubstitution pattern [2].

steric bulk van der Waals volume cis-trans isomerization proline ring pucker peptide conformation

Optimal Procurement and Application Scenarios for (2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic Acid


Medicinal Chemistry: Conformationally Constrained Peptidomimetic Scaffold Design

Drug discovery programs targeting proteases, kinases, or protein–protein interfaces require peptide ligands with constrained backbone geometry to minimize entropic penalties upon binding and improve selectivity. (2S)-4-Fluoro-4-propylpyrrolidine-2-carboxylic acid delivers simultaneous control over ring pucker (via 4,4-disubstitution) and amide bond geometry (via fluorine stereoelectronics) [1], properties quantified in the K_trans/cis and pKa evidence above. This dual constraint is not achievable with either 4-fluoroproline or 4-propylproline alone, making the compound uniquely suited for incorporation into macrocyclic peptide inhibitors or stapled peptide helices.

Chemical Biology: 19F NMR Probe for Protein Dynamics and Ligand Binding Studies

Fluorinated prolines serve as sensitive 19F NMR probes for studying protein folding, dynamics, and ligand interactions due to the 100% natural abundance and high gyromagnetic ratio of 19F. The 4-fluoro substituent in (2S)-4-fluoro-4-propylpyrrolidine-2-carboxylic acid provides a clear 19F NMR handle, while the 4-n-propyl group introduces local hydrophobicity that can report on binding pocket steric tolerance. The large chemical shift anisotropy of 19F in a sterically congested 4,4-disubstituted environment is expected to produce distinct, well-resolved resonances in protein NMR spectra, as inferred from 4-fluoroproline probe studies [1].

Agrochemical Discovery: Metabolic Stability Screening Fragment with Tunable Lipophilicity

Modern agrochemical lead optimization demands building blocks with balanced lipophilicity (log P ≈ 1–3) and resistance to oxidative metabolism. The C4-fluoro substitution in (2S)-4-fluoro-4-propylpyrrolidine-2-carboxylic acid blocks P450-mediated hydroxylation at this position, while the n-propyl chain elevates clogP into the agrochemically relevant range (≈0.8–1.2), as documented in the lipophilicity evidence above [1]. This combination distinguishes the compound from both overly polar 4-fluoroproline (clogP < −2) and metabolically labile 4-propylproline.

Peptide Biomaterials: Collagen Triple Helix Stabilization via Fluoroproline-Mimetic Engineering

4(R)-Fluoroproline residues stabilize the collagen triple helix through stereoelectronic pre-organization of the pyrrolidine ring pucker [1]. The 4-propyl substitution on (2S)-4-fluoro-4-propylpyrrolidine-2-carboxylic acid introduces additional hydrophobic packing interactions between adjacent triple-helix strands while retaining the fluorine-mediated ring pucker stabilization. This dual stabilization mechanism—electrostatic (C–F dipole) plus hydrophobic (n-propyl packing)—offers the potential for thermally hyperstable collagen mimetic peptides exceeding the melting temperature (T_m) increases reported for mono-fluorinated collagens (ΔT_m up to +20 °C for (4R)-Flp-substituted triple helices) [1].

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